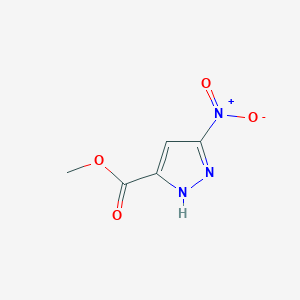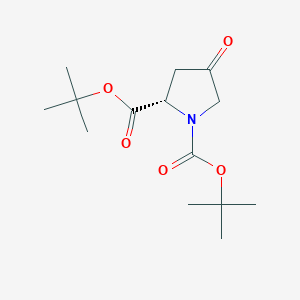![molecular formula C14H25NO4 B061326 Ácido 4-{[(2-terc-butoxilo-2-oxoetílico)amino]metil}ciclohexano-1-carboxílico CAS No. 165947-29-5](/img/structure/B61326.png)
Ácido 4-{[(2-terc-butoxilo-2-oxoetílico)amino]metil}ciclohexano-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a tert-butoxy group
Aplicaciones Científicas De Investigación
4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
It is known to belong to the class of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.
Pharmacokinetics
Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1-carboxylic acid derivative, followed by the introduction of the tert-butoxy group through a series of reactions involving tert-butyl alcohol and appropriate catalysts. The final step involves the formation of the amino-methyl group using reagents such as formaldehyde and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts can be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-carboxylic acid: A simpler analog without the tert-butoxy and amino-methyl groups.
tert-Butyl cyclohexane-1-carboxylate: Lacks the amino-methyl group but contains the tert-butoxy group.
Amino-methyl cyclohexane-1-carboxylic acid: Contains the amino-methyl group but lacks the tert-butoxy group.
Uniqueness
4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
165947-29-5 |
|---|---|
Fórmula molecular |
C14H25NO4 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-12(16)9-15-8-10-4-6-11(7-5-10)13(17)18/h10-11,15H,4-9H2,1-3H3,(H,17,18) |
Clave InChI |
ROTYORSNVMSVPG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)





![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)
![4-[2-(3-Nitrophenoxy)ethyl]morpholine](/img/structure/B61267.png)






